molecular formula C11H13ClFN B13593580 3-(3-Chloro-5-fluorophenyl)piperidine CAS No. 1044769-15-4

3-(3-Chloro-5-fluorophenyl)piperidine

Cat. No.: B13593580
CAS No.: 1044769-15-4
M. Wt: 213.68 g/mol
InChI Key: CAFMVXFQMXDUDP-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)piperidine is an organic compound with the molecular formula C11H13ClFN It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both chlorine and fluorine substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)piperidine typically involves the reaction of 3-chloro-5-fluoroaniline with piperidine under specific conditions. One common method includes the following steps:

    Nucleophilic Substitution: The reaction of 3-chloro-5-fluoroaniline with piperidine in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-120°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol, lithium aluminum hydride (LiAlH4) in ether.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced amines or hydrocarbons.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards these targets, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloro-5-fluorophenyl)piperidine: Similar structure but with the piperidine ring attached at a different position on the phenyl ring.

    3-(3-Chloro-4-fluorophenyl)piperidine: Similar structure with a different fluorine substitution pattern.

    3-(3-Chloro-5-fluorophenyl)morpholine: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

3-(3-Chloro-5-fluorophenyl)piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of chlorine and fluorine atoms on the phenyl ring can enhance its stability and binding properties, making it a valuable compound for various applications.

Properties

CAS No.

1044769-15-4

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

3-(3-chloro-5-fluorophenyl)piperidine

InChI

InChI=1S/C11H13ClFN/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8/h4-6,8,14H,1-3,7H2

InChI Key

CAFMVXFQMXDUDP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC(=CC(=C2)Cl)F

Origin of Product

United States

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